Cas no 60335-98-0 (5-(4-bromophenyl)furan-2-carbonyl chloride)
5-(4-bromophenyl)furan-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarbonyl chloride, 5-(4-bromophenyl)-
- 5-(4-bromophenyl)furan-2-carbonyl chloride
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- MDL: MFCD01860298
5-(4-bromophenyl)furan-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9493296-1.0g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 1.0g |
$1068.0 | 2023-01-04 | |
| Enamine | EN300-9493296-2.5g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 2.5g |
$2212.0 | 2023-01-04 | |
| Enamine | EN300-9493296-5.0g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 5.0g |
$2802.0 | 2023-01-04 | |
| Enamine | EN300-9493296-10.0g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 10.0g |
$3524.0 | 2023-01-04 | |
| Enamine | BBV-45056202-1g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 1g |
$1068.0 | 2023-09-01 | |
| Enamine | BBV-45056202-2.5g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 2.5g |
$2212.0 | 2023-09-01 | |
| Enamine | BBV-45056202-5g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 5g |
$2802.0 | 2023-09-01 | |
| Enamine | BBV-45056202-10g |
5-(4-bromophenyl)furan-2-carbonyl chloride |
60335-98-0 | 95% | 10g |
$3524.0 | 2023-09-01 |
5-(4-bromophenyl)furan-2-carbonyl chloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 5-(4-bromophenyl)furan-2-carbonyl chloride
5-(4-Bromophenyl)furan-2-carbonyl chloride (CAS No: 60335-98-0)
5-(4-Bromophenyl)furan-2-carbonyl chloride, also known by its CAS number 60335-98-0, is a highly reactive organic compound with significant applications in the field of organic synthesis and pharmaceutical chemistry. This compound is a member of the carbonyl chloride family, characterized by its furan ring substituted with a bromophenyl group at the 4-position and a carbonyl chloride group at the 2-position of the furan ring.
The structure of 5-(4-Bromophenyl)furan-2-carbonyl chloride consists of a five-membered furan ring, which is an aromatic heterocyclic compound containing one oxygen atom. The substitution pattern of this molecule plays a crucial role in its chemical reactivity and selectivity. The presence of the bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which enhances the electrophilic character of the carbonyl group, making it more susceptible to nucleophilic attacks.
This compound is widely used as an intermediate in the synthesis of various bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. Its reactivity makes it a valuable reagent in peptide coupling reactions, where it acts as an activating agent for carboxylic acids, enabling their conversion into active esters or mixed carbonates.
Recent studies have highlighted the potential of 5-(4-Bromophenyl)furan-2-carbonyl chloride in the development of novel drug delivery systems. Researchers have explored its ability to form stable amide bonds with amino-containing drugs, thereby enhancing their solubility and bioavailability. Additionally, this compound has been employed in the synthesis of fluorescent probes for imaging applications in biomedical research.
The synthesis of 5-(4-Bromophenyl)furan-2-carbonyl chloride typically involves a multi-step process starting from 4-bromophenyl furan derivatives. The key steps include oxidation of the furan ring to introduce the carbonyl group and subsequent chlorination to form the acid chloride moiety. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
In terms of chemical properties, 5-(4-Bromophenyl)furan-2-carbonyl chloride is highly soluble in organic solvents such as dichloromethane and diethyl ether but exhibits limited solubility in water due to its hydrophobic nature. It is stable under normal storage conditions but requires protection from moisture and light to prevent degradation.
The application of this compound extends beyond pharmaceuticals; it has also found use in materials science for the synthesis of advanced polymers and coatings. Its ability to form strong covalent bonds makes it an ideal candidate for cross-linking agents in polymer chemistry.
In conclusion, 5-(4-Bromophenyl)furan-2-carbonyl chloride (CAS No: 60335-98-0) is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity continue to make it an essential tool for researchers and industry professionals alike.
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